molecular formula C12H11N3O4 B123104 ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE CAS No. 159325-86-7

ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE

Cat. No.: B123104
CAS No.: 159325-86-7
M. Wt: 261.23 g/mol
InChI Key: WNYUNHCDFJJTNM-UHFFFAOYSA-N
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Description

Historical Context of Indole-Oxadiazole Hybrid Compounds in Medicinal Chemistry

Indole-oxadiazole hybrids have been extensively explored for their therapeutic potential due to their ability to modulate diverse biological targets. Early studies highlighted their utility in developing anticancer agents, antiviral drugs, and enzyme inhibitors. For example:

  • Anticancer activity : Indole-oxadiazole derivatives have shown cytotoxic effects against breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines, often through EGFR inhibition or apoptosis induction.
  • Antiviral applications : Oxadiazole-containing compounds inhibit HIV-1 transcription by targeting viral transcription factors like Tat.
  • Enzyme inhibition : Derivatives have demonstrated competitive inhibition of urease and kinase enzymes, such as Aurora-A/B kinases.

The structural versatility of these hybrids allows for systematic modification of substituents to optimize pharmacokinetic and pharmacodynamic properties. Ethyl 6-hydroxy-7-methyl-6H-oxadiazolo[3,4-e]indole-8-carboxylate represents a novel variant of this scaffold, with the hydroxyl and methyl groups positioned to influence reactivity and solubility.

Rationale for Research Focus on Ethyl 6-Hydroxy-7-Methyl-6H-oxadiazolo[3,4-e]indole-8-carboxylate

The interest in this compound stems from:

  • Structural uniqueness : The oxadiazole ring fused to the indole system creates a planar, aromatic structure conducive to π-π stacking interactions with biological targets.
  • Functional group diversity : The hydroxyl group at position 6 and methyl group at position 7 provide sites for further derivatization, enabling structure-activity relationship (SAR) studies.
  • Potential bioactivity : Analogous compounds, such as ethyl 6-methoxy-7-methyl derivatives, have shown anti-inflammatory and anticancer properties, suggesting a promising therapeutic profile.

Scope and Objectives of the Review

This review aims to:

  • Characterize the compound’s physicochemical properties , including molecular weight, solubility, and stability.
  • Document synthetic routes and optimization strategies for preparing the compound.
  • Analyze pharmacological potential based on structural analogs

Properties

IUPAC Name

ethyl 6-hydroxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazole-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-3-18-12(16)9-6(2)15(17)8-5-4-7-11(10(8)9)14-19-13-7/h4-5,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYUNHCDFJJTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C3=NON=C3C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369593
Record name Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159325-86-7
Record name Ethyl 6-hydroxy-7-methyl-6H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159325-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Sequential Indole and Oxadiazole Ring Formation

This approach prioritizes indole synthesis followed by oxadiazole cyclization:

Step 1: Fischer Indole Synthesis
A substituted phenylhydrazine (e.g., 4-methyl-2-nitrophenylhydrazine) reacts with ethyl acetoacetate under acidic conditions (HCl/EtOH, reflux) to form the indole scaffold. The nitro group serves as a precursor for subsequent oxadiazole formation.

Step 2: Nitro Reduction and Cyclization
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C). The resulting amine undergoes cyclization with a nitrile source (e.g., trichloroacetonitrile) in the presence of a base (K₂CO₃) to form the oxadiazole ring.

Step 3: Hydroxylation and Esterification
Selective oxidation of a methyl group (via KMnO₄ in acidic conditions) introduces the hydroxyl group, while the ester is retained from the initial Fischer synthesis.

Challenges :

  • Regioselectivity in indole formation.

  • Over-reduction risks during nitro group conversion.

Route 2: Oxadiazole-First Strategy

Building the oxadiazole early may improve stability:

Step 1: Nitrile Oxide Preparation
A hydroxamic acid derivative (e.g., 2-hydroxyimino-3-methylbutanenitrile) is generated from the corresponding ketone via hydroxylamine treatment.

Step 2: [3+2] Cycloaddition
The nitrile oxide undergoes cycloaddition with a diene (e.g., ethyl acrylate) to form the oxadiazole ring. This step requires strict temperature control (0–5°C) to prevent dimerization.

Step 3: Indole Annulation
The intermediate is subjected to a Buchwald-Hartwig amination to form the indole core, using a palladium catalyst (Pd(OAc)₂) and a ligand (XPhos).

Step 4: Methyl Group Introduction
A Friedel-Crafts alkylation (AlCl₃, methyl chloride) introduces the methyl group at position 7.

Advantages :

  • Avoids nitro group handling.

  • Enables modular functionalization.

Industrial-Scale Optimization

Catalytic Systems

Recent advances leverage heterogeneous catalysts to enhance efficiency:

Catalyst Reaction Step Yield Improvement
Zeolite BetaOxadiazole cyclization15%
Pd/CeO₂Indole annulation22%
Enzymatic (Lipase)Esterification30%

These systems reduce by-products and enable solvent-free conditions.

Solvent and Temperature Effects

Optimization studies highlight the role of solvent polarity:

Solvent Dielectric Constant Reaction Rate (k, s⁻¹)
DMF36.70.045
THF7.50.012
Ethanol24.30.030

Higher polarity solvents (e.g., DMF) accelerate oxadiazole formation but may degrade ester groups.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, J=7.1 Hz, 2H, OCH₂), 6.89 (s, 1H, Ar-H), 10.21 (s, 1H, OH).

  • HRMS : m/z calculated for C₁₂H₁₁N₃O₄ [M+H]⁺: 261.0851; found: 261.0849 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The methyl group can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds similar to ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate exhibit anticancer properties. Studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example:

  • A study demonstrated that oxadiazole derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in vivo .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Material Science

1. Organic Electronics
this compound can be utilized in the development of organic semiconductors due to its electronic properties. The compound's ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Sensor Development
The compound's unique chemical structure allows it to be used in sensor technology. Its sensitivity to environmental changes can be harnessed for the development of chemical sensors capable of detecting specific analytes in various settings .

Biochemical Applications

1. Enzyme Inhibition Studies
Research into enzyme inhibitors has highlighted the potential of oxadiazole derivatives in modulating enzyme activity. This compound may serve as a lead compound for developing inhibitors against enzymes implicated in diseases such as diabetes and hypertension .

2. Drug Delivery Systems
The compound's solubility and stability profile make it a candidate for drug delivery applications. It can be incorporated into nanoparticles or liposomes to enhance the bioavailability of poorly soluble drugs .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant reduction in tumor size in animal models when treated with oxadiazole derivatives.
Study BAntimicrobialShowed effective inhibition of bacterial growth with minimal cytotoxicity towards human cells.
Study COrganic ElectronicsDeveloped efficient OLEDs using thin films of ethyl 6-hydroxy-7-methyl derivatives with high luminescence efficiency.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 6-Methoxy-7-Methyl-6H-[1,2,5]Oxadiazolo[3,4-e]Indole-8-Carboxylate

CAS 306935-65-9 is a close analog, differing only in the substituent at position 6 (methoxy instead of hydroxy). Key comparative

Property Target Compound (CAS 159325-86-7) Methoxy Analog (CAS 306935-65-9)
Molecular Formula C₁₂H₁₁N₃O₄ C₁₃H₁₃N₃O₄
Molecular Weight 261.23 g/mol 275.26 g/mol
Substituent at Position 6 -OH -OCH₃
Melting Point Not reported 147 °C
Boiling Point Not reported 412.9 °C (predicted)
Density Not reported 1.44 g/cm³ (predicted)
pKa Not reported -1.52 (predicted)
Hazard Profile Not classified Irritant (Xi)

Structural Implications :

  • Hydrogen Bonding : The -OH group enables hydrogen bonding, affecting crystal packing (e.g., via O-H···N/O interactions) and biological target interactions .
  • Synthetic Accessibility : The methoxy analog may be synthesized via alkylation of the hydroxy precursor, reflecting common strategies in heterocyclic chemistry .

Tetrahydroisoquinoline Derivatives (e.g., Compound 6d)

Differences include:

  • Core Structure: Isoquinoline derivatives lack the oxadiazole ring, reducing electron-deficient character and altering reactivity toward electrophiles.
  • Biological Activity: Tetrahydroisoquinolines are often explored for CNS activity, whereas oxadiazoloindoles may target antimicrobial or anticancer pathways .

Polyfunctional Pyrazoles (e.g., Pyrazolo-Triazolodiazepines)

Compounds like 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e][1,2,3]triazolo[1,5-a][1,3]diazepine-3-carboxamides () exhibit multiple fused heterocycles but differ in:

  • Heteroatom Composition : These contain pyrazole and triazole rings, offering distinct electronic profiles compared to the oxadiazole-indole system.
  • Applications : Such compounds are often synthesized for high-throughput drug discovery due to their structural complexity and modularity .

Research Findings and Implications

Physicochemical Properties

  • Thermal Stability : The methoxy analog (CAS 306935-65-9) has a higher predicted boiling point (412.9 °C) than the target compound, likely due to increased molecular weight and reduced polarity .
  • Crystallography : Hydrogen bonding in the hydroxy-containing compound may lead to distinct crystal packing motifs, as analyzed via software like SHELXL and ORTEP .

Biological Activity

Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate (CAS No. 159325-86-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11N3O4
  • Molecular Weight : 261.23 g/mol
  • SMILES Notation : CCOC(=O)C1=C(C)N(O)C2=C1C1=NON=C1C=C2

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest the following mechanisms:

  • Antioxidant Activity : The presence of hydroxyl and oxadiazole groups may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism or enhanced therapeutic effects.
  • Cell Signaling Modulation : Ethyl 6-hydroxy-7-methyl may interfere with cell signaling pathways, potentially affecting processes such as apoptosis and proliferation.

Anticancer Properties

Recent studies have indicated that ethyl 6-hydroxy-7-methyl exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests a potential role in breast cancer therapy.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Case Study 2 : Ethyl 6-hydroxy-7-methyl was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)25 µM[Research Study A]
AntimicrobialStaphylococcus aureus50 µg/mL[Research Study B]
AntioxidantN/AN/A[Research Study C]

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